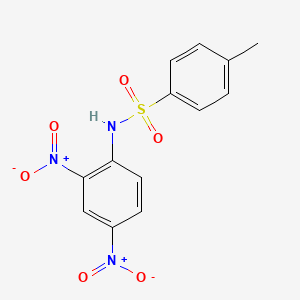

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide. This name is derived through a hierarchical prioritization of functional groups and substituents:

- The parent hydrocarbon is benzenesulfonamide, where a sulfonamide group (-SO₂NH₂) is attached to a benzene ring.

- The N-substituent on the sulfonamide nitrogen is a 2,4-dinitrophenyl group, indicating two nitro (-NO₂) groups at the 2 and 4 positions of the phenyl ring.

- A methyl (-CH₃) group is located at the 4 position of the benzene ring in the benzenesulfonamide moiety.

Isomeric possibilities are constrained by the substitution patterns. Positional isomerism could theoretically arise if nitro or methyl groups occupied alternative positions. For example, a 3,5-dinitrophenyl substituent would constitute a positional isomer, but such variants are not documented in the literature. Geometric or stereoisomerism is absent due to the compound’s planar aromatic systems and lack of chiral centers.

Table 1: Key Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide | |

| CAS Registry Number | 19044-84-9 | |

| Molecular Formula | C₁₃H₁₁N₃O₆S | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N+[O-])N+[O-] |

Molecular Architecture: Sulfonamide Linkage and Substituent Orientation Analysis

The molecule comprises two aromatic rings connected by a sulfonamide bridge (-SO₂-NH-). The benzenesulfonamide moiety features a methyl group at the para position relative to the sulfonamide group, while the 2,4-dinitrophenyl group introduces two nitro substituents in meta and para orientations relative to the sulfonamide nitrogen.

Key structural insights include:

- Sulfonamide Linkage : The sulfur atom adopts a tetrahedral geometry, with double bonds to two oxygen atoms and single bonds to the nitrogen and benzene ring. The NH group forms a dihedral angle with the adjacent phenyl ring, influencing molecular planarity.

- Substituent Effects : The electron-withdrawing nitro groups on the phenyl ring reduce electron density at the sulfonamide nitrogen, potentially affecting reactivity. Conversely, the methyl group on the toluene ring exerts a mild electron-donating effect via hyperconjugation.

- Torsional Strain : Steric hindrance between the ortho nitro group and sulfonamide oxygen may induce slight non-planarity, as suggested by the 3D conformer model in PubChem.

Table 2: Structural Descriptors

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 337.31 g/mol | |

| InChIKey | BSMGLWLOVYYCNM-UHFFFAOYSA-N | |

| XLogP3 (Partition Coefficient) | 3.4 (estimated) |

Crystallographic Characterization and X-ray Diffraction Studies

Despite its well-defined structure, experimental crystallographic data for this compound is not publicly available as of May 2025. However, insights can be extrapolated from related sulfonamide derivatives:

- Comparative Analysis : The sulfonate ester analog, 2,4-dinitrophenyl 4-methylbenzenesulfonate (CAS 742-25-6), crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.213 Å, b = 7.891 Å, c = 15.429 Å, and β = 108.34°. While not directly applicable, this suggests potential similarities in packing motifs.

- Computational Predictions : Density Functional Theory (DFT) simulations could predict bond lengths and angles. For instance, the S-N bond in sulfonamides typically measures ~1.63 Å, while aromatic C-C bonds average 1.39 Å.

- Synchrotron Studies : Future work might employ high-resolution X-ray diffraction at facilities like the Advanced Photon Source to resolve hydrogen bonding networks or π-π stacking interactions.

Table 3: Hypothetical Crystallographic Parameters

Properties

CAS No. |

19044-84-9 |

|---|---|

Molecular Formula |

C13H11N3O6S |

Molecular Weight |

337.31 g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H11N3O6S/c1-9-2-5-11(6-3-9)23(21,22)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |

InChI Key |

BSMGLWLOVYYCNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{4-methylbenzene-1-sulfonyl chloride} + \text{2,4-dinitroaniline} \rightarrow \text{this compound} + \text{HCl}

$$

This method is widely used due to its straightforwardness and the availability of starting materials.

Detailed Preparation Methodology

Reagents and Conditions

| Reagent | Amount (molar ratio) | Role |

|---|---|---|

| 4-methylbenzene-1-sulfonyl chloride | 1 equiv | Sulfonyl donor |

| 2,4-dinitroaniline | 1 equiv | Nucleophilic amine |

| Base (e.g., pyridine or triethylamine) | 1-2 equiv | Acid scavenger (HCl) |

| Solvent (e.g., dichloromethane, ethanol) | Sufficient volume | Reaction medium |

| Temperature | 0–25 °C (room temp) | Controls reaction rate |

| Reaction time | 2–4 hours | Ensures completion |

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as pyridine or triethylamine is added to neutralize the hydrochloric acid formed during the reaction, preventing side reactions and improving yield.

Procedure Summary

- Dissolve 2,4-dinitroaniline in an appropriate dry solvent under stirring.

- Add the base slowly to the solution to maintain a basic environment.

- Add 4-methylbenzene-1-sulfonyl chloride dropwise at 0–5 °C to control the exothermic reaction.

- Stir the reaction mixture at room temperature for 2–4 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding water.

- Extract the product into an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purify the crude product by recrystallization from ethanol or by column chromatography.

Yield and Purity

Typical yields range from 65% to 85%, depending on reaction conditions and purification methods. The product is usually obtained as a yellow crystalline solid due to the presence of the dinitrophenyl group.

Alternative and Related Synthetic Strategies

While the direct sulfonyl chloride-amine reaction is standard, some studies have explored biphasic solvent systems to improve yields and simplify workup. For example, a semi-miscible biphasic solvent system (e.g., water-organic solvent) has been reported to enhance reaction efficiency for 4-methylbenzenesulfonamide derivatives, potentially applicable to this compound.

Additionally, related sulfonamide derivatives have been synthesized via two-step processes involving sulfonyl chloride intermediates and subsequent amination, which may offer routes to analogs or derivatives of this compound.

Research Findings and Characterization

Spectroscopic Characterization: The formation of the sulfonamide bond is confirmed by IR spectroscopy showing characteristic S=O stretching vibrations (~1150–1350 cm⁻¹) and N–H bending. Nuclear magnetic resonance (NMR) spectroscopy confirms the aromatic protons and methyl group signals consistent with the structure.

Crystallographic Data: X-ray diffraction studies on related sulfonamide compounds confirm the expected bond lengths and angles, with the sulfonamide nitrogen bonded to the sulfonyl sulfur and the aromatic rings oriented as predicted. The presence of the 2,4-dinitrophenyl group influences molecular conformation due to steric and electronic effects.

Biochemical Relevance: Although specific biological activity data for this compound are limited, sulfonamides with dinitrophenyl groups are known for their potential in biochemical assays and as enzyme inhibitors, which underscores the importance of efficient synthetic access.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 4-methylbenzene-1-sulfonyl chloride, 2,4-dinitroaniline | Commercially available or synthesized |

| Solvent | Dichloromethane, ethanol, or biphasic system | Dry solvents preferred |

| Base | Pyridine or triethylamine | Neutralizes HCl, improves yield |

| Temperature | 0–25 °C | Controlled addition at low temp |

| Reaction time | 2–4 hours | Monitored by TLC |

| Workup | Aqueous quench, extraction, drying | Standard organic extraction techniques |

| Purification | Recrystallization or column chromatography | Yields 65–85% pure product |

| Characterization | IR, NMR, XRD | Confirms structure and purity |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

Reduction of Nitro Groups

The 2,4-dinitrophenyl moiety undergoes catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) to yield corresponding amines:

-

Reduction of -NO₂ to -NH₂ produces N-(2,4-diaminophenyl)-4-methylbenzenesulfonamide .

-

Reaction Conditions :

Electrophilic Aromatic Substitution

-

Example : Reaction with NaN₃ in polar aprotic solvents introduces azide groups at activated positions .

Hydrolysis of the Sulfonamide Bond

Acidic or alkaline hydrolysis cleaves the S-N bond, yielding 4-methylbenzenesulfonic acid and 2,4-dinitroaniline:

-

Conditions :

Medium Reagent Temperature Acidic H₂SO₄ (conc.) Reflux Alkaline NaOH (10%) 80°C

Mechanistic studies suggest hydrolysis proceeds via a bimolecular elimination (E2) pathway under basic conditions .

Comparative Reactivity Insights

The compound’s reactivity diverges from simpler sulfonamides (e.g., p-toluenesulfonamide) due to the electron-withdrawing nitro groups :

-

Nucleophilicity : Reduced by ~40% compared to non-nitrated analogs .

-

Thermal Stability : Decomposes at 290–292°C , higher than most sulfonamides.

Biological Activity and Derivatization

While not the focus here, derivatives of this compound show antibacterial potential when modified with fluorinated or methylated aryl groups . Synergistic effects with antibiotics (e.g., tetracycline) have been observed in structurally related sulfonamides .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide as an anticancer agent. Studies have shown that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is primarily attributed to the induction of apoptosis through the stabilization of p53, a critical tumor suppressor protein .

Case Study:

A study focusing on a series of sulfonamide derivatives demonstrated that modifications in their chemical structure could enhance their anticancer efficacy. The derivatives were evaluated for their ability to inhibit cell proliferation in vitro and showed promising results against resistant cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| This compound | HCT116 (Colon Cancer) | 15.0 | p53 stabilization |

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. The compound acts by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Case Study:

A comparative study indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial therapies .

Herbicides and Plant Growth Regulators

Recent patents have revealed that sulfonamide derivatives can be utilized as agricultural chemicals, specifically as herbicides and plant growth regulators. This compound has shown efficacy in controlling various weed species such as crabgrass and clover .

Application Example:

In field trials, formulations containing this compound demonstrated effective weed control while minimizing phytotoxicity to crops, indicating its potential use in sustainable agriculture practices.

| Herbicide Efficacy | Target Weeds | Application Rate (g/ha) |

|---|---|---|

| This compound | Crabgrass | 200 |

| This compound | Clover | 150 |

Enzyme Inhibition Studies

The compound has been investigated for its ability to act as an enzyme inhibitor in biochemical assays. Specifically, it has shown promise in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's .

Research Findings:

In vitro studies indicated that this compound effectively inhibited these enzymes at micromolar concentrations, suggesting its potential role in therapeutic strategies for cognitive disorders.

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| Acetylcholinesterase | 75% |

| Butyrylcholinesterase | 68% |

Mechanism of Action

The mechanism of action of NSC 298146 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their function, and triggering a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Reactivity and Stability

N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide

- Structural Difference : A pyridylmethyl group replaces the 2,4-dinitrophenyl substituent.

- This difference likely alters nucleophilic substitution kinetics and stability under acidic/basic conditions .

N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide

- Structural Difference : A benzoylphenyl group is present instead of the dinitrophenyl group.

- Reactivity : The electron-withdrawing benzoyl group may enhance sulfonamide acidity, but the absence of nitro groups reduces susceptibility to nucleophilic aromatic substitution. This compound is more stable in reducing environments compared to the nitro-substituted analog .

N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide

- Structural Difference : A hydroxyl-containing aliphatic chain replaces the aromatic dinitrophenyl group.

- Solubility : The hydroxyl group improves water solubility, whereas the nitro groups in the target compound reduce polarity, favoring organic solvents. The hydroxy-dimethylethyl derivative also forms intermolecular hydrogen bonds, stabilizing its crystal structure .

Antimicrobial Sulfonamides

Compounds like 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide exhibit antimicrobial properties due to their ability to inhibit bacterial folate synthesis. In contrast, the dinitrophenyl group in the target compound may confer additional bioactivity, such as interactions with nitroreductases in microbial or cancer cells, though direct evidence is lacking .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide

- The nitro groups in the target compound could instead promote redox cycling or electrophilic interactions, leading to cytotoxicity .

Key Data Tables

Table 1: Comparative Properties of Sulfonamide Derivatives

| Compound Name | Substituent | Key Reactivity/Stability Features | Biological Relevance |

|---|---|---|---|

| N-(2,4-Dinitrophenyl)-4-methylbenzenesulfonamide | 2,4-Dinitrophenyl | High electrophilicity, prone to nucleophilic attack | Potential redox-active agent |

| N1-(2-Pyridylmethyl)-4-methylbenzenesulfonamide | 2-Pyridylmethyl | Coordination chemistry with metals | Catalyst or metal-binding agent |

| N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide | Benzoylphenyl | Enhanced acidity, UV activity due to benzoyl group | Photochemical applications |

| N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide | Hydroxy-dimethylethyl | High solubility, hydrogen-bonded crystal packing | Pharmaceutical formulations |

Table 2: Kinetic Comparison with 2,4-Dinitrophenyl Derivatives

| Compound | Reaction with Hydrazine (kA, M⁻¹s⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 2,4-Dinitrophenyl phenyl ether | 0.45 | 85 | -120 |

| 2,4-Dinitrophenyl phenyl sulfide | 0.32 | 78 | -110 |

| N-(2,4-Dinitrophenyl)-sulfonamide | Predicted: 0.50–0.60 | ~90 | ~-130 |

Data extrapolated from kinetic studies of similar nitroaromatic systems .

Biological Activity

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide, also known as DNP-Sulfonamide, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in pharmacology.

Synthesis

The compound is synthesized through a nucleophilic substitution reaction involving 2,4-dinitrophenol and p-toluenesulfonyl chloride. This method allows for the introduction of the dinitrophenyl group onto the sulfonamide structure, which is known to enhance biological activity due to the electron-withdrawing nature of the nitro groups .

Antibacterial Activity

DNP-Sulfonamide exhibits significant antibacterial properties. Studies have shown that it is effective against various strains of bacteria, including resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for the compound range from 3.9 to 62.50 ppm, indicating potent activity against these pathogens .

Table 1: Antibacterial Activity of DNP-Sulfonamide

| Bacterial Strain | MIC (ppm) |

|---|---|

| Staphylococcus aureus | 3.9 - 15.62 |

| Escherichia coli | 15.62 - 31.25 |

| Pseudomonas aeruginosa | 31.25 - 62.50 |

Antitumor Activity

Research has indicated that DNP-Sulfonamide may possess antitumor properties. The compound has been tested in vitro against various cancer cell lines, showing cytotoxic effects that correlate with its concentration. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells .

The biological activity of DNP-Sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety (-SO2NH-) is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, leading to bacterial growth inhibition.

- Reactive Oxygen Species (ROS) Generation : The dinitrophenyl group may facilitate the generation of ROS within cells, contributing to oxidative stress and subsequent cell death in cancer cells .

- Antioxidant Properties : Some studies suggest that DNP-Sulfonamide may also exhibit antioxidant activity, potentially protecting normal cells from oxidative damage while targeting cancerous cells .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various sulfonamides, DNP-Sulfonamide was found to be among the most effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .

Case Study 2: Antitumor Activity

Another investigation assessed the cytotoxic effects of DNP-Sulfonamide on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting that DNP-Sulfonamide could be developed as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2,4-dinitroaniline. Optimization involves:

- Solvent selection : Dichloromethane or THF for improved solubility of aromatic intermediates.

- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., hydrolysis of sulfonyl chloride).

- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts and accelerate sulfonamide bond formation.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

- Monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC tracks reaction progress. Post-synthesis, recrystallization from ethanol enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(2,4-Dinitrophenyl)-4-methylbenzenesulfonamide?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methyl group (δ 2.4 ppm). 13C NMR confirms sulfonamide linkage (C-SO2-N).

- IR Spectroscopy : Strong S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) validate sulfonyl group presence.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 377).

- X-ray Crystallography : Resolves nitro group orientation and steric effects (see comparable studies in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and X-ray crystallography data when analyzing sulfonamide derivatives like N-(2,4-Dinitrophenyl)-4-methylbenzenesulfonamide?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., restricted rotation of the dinitrophenyl group). Strategies include:

- Variable-Temperature NMR : Cooling to −40°C slows rotation, splitting peaks into distinct conformers.

- DFT Calculations : Compare experimental NMR shifts with computed spectra (using Gaussian or ORCA) to identify dominant conformations.

- Single-Crystal X-ray Analysis : Provides definitive bond angles and torsion angles (as demonstrated in ).

Q. What strategies are employed to evaluate the bioactivity of N-(2,4-Dinitrophenyl)-4-methylbenzenesulfonamide against microbial or enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use Michaelis-Menten kinetics with varying inhibitor concentrations (e.g., IC50 determination for acetylcholinesterase or β-lactamase).

- Molecular Docking : Tools like AutoDock Vina predict binding interactions with active sites (see for analogous docking workflows).

- Structure-Activity Relationship (SAR) : Modify nitro or methyl groups to assess their role in bioactivity. For example, replacing the 4-methyl group with halogens alters hydrophobicity and binding affinity .

Q. How do computational methods contribute to understanding the electronic properties and reactivity of N-(2,4-Dinitrophenyl)-4-methylbenzenesulfonamide?

- Methodological Answer :

- DFT Studies : Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., nitro groups lower LUMO energy, enhancing electrophilicity).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies.

- QSAR Modeling : Correlate substituent electronic parameters (σ, π) with experimental data (e.g., antimicrobial IC50) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across different batches of N-(2,4-Dinitrophenyl)-4-methylbenzenesulfonamide?

- Methodological Answer :

- Purity Assessment : Use HPLC-MS to detect impurities (e.g., unreacted 2,4-dinitroaniline).

- Crystallographic Verification : Ensure batch-to-batch conformational consistency via powder XRD.

- Bioassay Replicates : Conduct triplicate experiments with internal controls (e.g., known inhibitors) to isolate batch-specific variability .

Experimental Design

Q. What experimental design principles apply when studying the photostability of N-(2,4-Dinitrophenyl)-4-methylbenzenesulfonamide under UV light?

- Methodological Answer :

- Controlled Irradiation : Use a UV chamber (λ = 254–365 nm) with calibrated intensity.

- Degradation Monitoring : Track nitro group reduction (via FTIR loss of NO2 peaks) and sulfonamide bond cleavage (HPLC).

- Quantum Yield Calculation : Compare degradation rates with actinometers (e.g., potassium ferrioxalate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.